REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([CH:10]=[N:11][OH:12])[s:5][c:6]1[N+:7](=[O:8])[O-:9].[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19]>>[Br:1][c:2]1[cH:3][c:4]([C:10]#[N:11])[s:5][c:6]1[N+:7](=[O:8])[O-:9]
|
Name
|
O=[N+]([O-])c1sc(C=NO)cc1Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1sc(C=NO)cc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc(Br)c([N+](=O)[O-])s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |